molecular formula C9H18N2O B1400815 trans-4-Aminocyclohexanecarboxylic acid ethylamide CAS No. 412290-83-6

trans-4-Aminocyclohexanecarboxylic acid ethylamide

Cat. No. B1400815
CAS RN: 412290-83-6
M. Wt: 170.25 g/mol
InChI Key: XGJSGAVCWSFIPG-UHFFFAOYSA-N
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Description

  • Solubility : Soluble in water (167 mg/mL), ethanol (<1 mg/mL at 25°C), and slightly soluble in ether and DMSO .

Physical And Chemical Properties Analysis

  • Stability : Store away from oxidizing agents, in a cool, dry, and well-ventilated place .

Scientific Research Applications

Melanocyte Activation and Skin Care

Tranexamic acid, a derivative of trans-4-aminocyclohexanecarboxylic acid, has been explored for its effects on melanocyte activation and skin care. A study by Hiramoto et al. (2014) found that tranexamic acid could suppress melanocyte activation induced by UVB eye irradiation, suggesting its utility in skin whitening care (Hiramoto, Yamate, Sugiyama, Takahashi, & Mafune, 2014). Additionally, the compound's anti-inflammatory properties and potential as a whitening agent were highlighted in another study examining its effects on wrinkle formation following skin dryness (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).

Surgical Applications and Blood Loss Management

Tranexamic acid's role in reducing intraoperative blood loss and its classification by the World Health Organization as an essential medication underscores its significance in surgical applications. Klifto et al. (2020) reviewed literature to understand the effects of tranexamic acid on microvascular reconstruction, illustrating the drug's expanding indications in plastic surgery (Klifto, Hanwright, & Sacks, 2020).

Antifibrinolytic Properties and Enhanced Absorption

Research has also delved into derivatives of tranexamic acid for enhanced absorption and stability, indicating potential improvements in the efficacy of the antifibrinolytic drug. Svahn et al. (1986) synthesized derivatives showing greater absorption than tranexamic acid itself, marking progress in drug formulation and delivery systems (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Synthetic Pathways and Chemical Synthesis

Efforts to synthesize cis- and trans-2-aminocyclohexanecarboxamides and their derivatives have been documented, offering insights into faster and higher yield methods compared to traditional approaches. Göndös, Szécsényi, and Dombi (1991) presented a novel approach that could facilitate the production of previously unknown derivatives, suggesting applications in peptide chemistry and potentially expanding the utility of trans-4-aminocyclohexanecarboxylic acid ethylamide in medicinal chemistry (Göndös, Szécsényi, & Dombi, 1991).

Antitumor Activity

Explorations into the antitumor properties of compounds related to trans-4-aminocyclohexanecarboxylic acid ethylamide have been conducted, with Kosykhova, Palaima, and Stumbryavichyute (2000) investigating nonsymmetric phosphoric acid triamides containing residues of aminocyclohexane and trans-4-aminocyclohexanecarboxylic acid ethyl esters. Their work contributes to the search for new antitumor agents, demonstrating the broader implications of this compound and its derivatives in cancer research (Kosykhova, Palaima, & Stumbryavichyute, 2000).

Mechanism of Action

Trans-4-Aminocyclohexanecarboxylic acid ethylamide has been identified as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, making it useful in various hemorrhagic diseases and abnormal bleeding during surgical procedures. Additionally, it serves as a lysine analogue, aiding in the characterization of binding sites in plasminogen .

Safety and Hazards

  • Safety Information : Keep the container tightly closed and protect from light .

Future Directions

: Sigma-Aldrich: trans-4-Aminocyclohexanecarboxylic acid : Thermo Scientific Chemicals: trans-4-(Aminomethyl)cyclohexanecarboxylic acid

properties

IUPAC Name

4-amino-N-ethylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJSGAVCWSFIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261569
Record name trans-4-Amino-N-ethylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans 4-Amino-cyclohexanecarboxylic acid ethylamide

CAS RN

412290-83-6
Record name trans-4-Amino-N-ethylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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